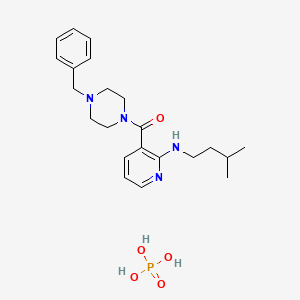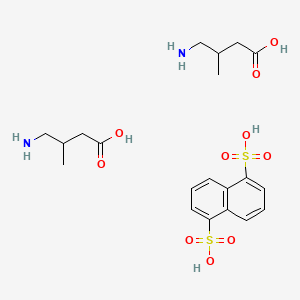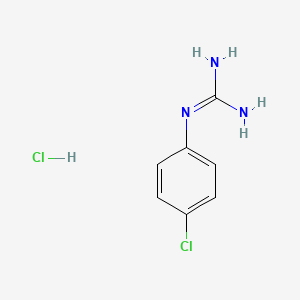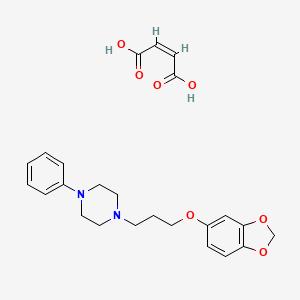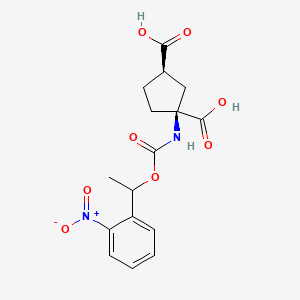
NPEC-caged-(1S,3R)-ACPD
説明
NPEC-caged-(1S,3R)-ACPD is a specific photosensitive ligand for glutamate receptor subtypes.
(1S,3R)-ACPD caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.
科学的研究の応用
Photolysis in Neuroscience
Photolysis, involving NPEC-caged compounds, is utilized extensively in neuroscience. The process isolates post-synaptic receptor activation from presynaptic activities, aiding in understanding receptor mechanisms in situ. In particular, NPEC-caged neuroactive amino acids are designed for specificity to glutamate receptor sub-types. Their application in slice preparations assists in investigating receptor-specific actions without adversely affecting glutamate receptors. Notably, NPEC-caged ligands, unlike MNI-caged amino acids, do not interfere with GABA-ergic transmission, highlighting their specificity and safety in neural applications (Palma-Cerda et al., 2012).
Metabotropic Glutamate Receptor Studies
Studies using (1S,3R)-ACPD have revealed its role in activating metabotropic glutamate receptors in various neural structures. For instance, in rat ventromedial hypothalamic neurons, (1S,3R)-ACPD induced a significant inward current, indicating its efficacy in modulating neuronal activity. This effect was shown to be independent of potassium channel blockade and involved Na+/Ca2+ exchange currents (Lee & Boden, 1997).
Photorelease in Ion Pumps
Research on P(3)-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP, a compound related to NPEC-caged ATP, demonstrates its effectiveness as a phototrigger for rapid activation of ion pumps like Na+, K+-ATPase. This highlights the broader applications of caged compounds in activating ATP-driven biological systems under various physiological conditions (Geibel et al., 2000).
Enhanced Biological Imaging
Caged coumarin fluorophores have demonstrated significant potential in biological imaging applications. Their high uncaging cross sections and robust fluorescence contrast enhancement make them ideal for tracking molecular dynamics in biological systems. This is indicative of the broader utility of caged compounds, like NPEC-caged-(1S,3R)-ACPD, in high-resolution cellular imaging (Zhao et al., 2004).
Long-Term Potentiation and Neuropharmacology
The activation of metabotropic glutamate receptors by 1S,3R-ACPD has been linked to the induction of long-term potentiation in rat hippocampal slices, suggesting its role in synaptic plasticity and memory processes (Bortolotto & Collingridge, 1992).
特性
IUPAC Name |
(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDCZAPZZBWJU-XOXYBHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NPEC-caged-(1S,3R)-ACPD | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



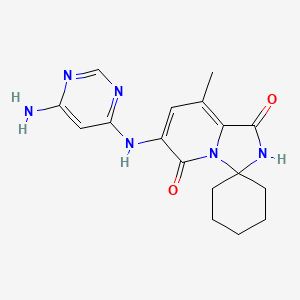
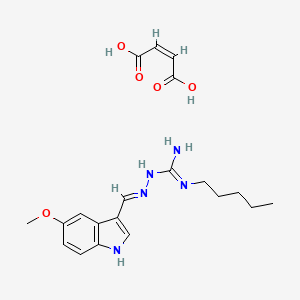
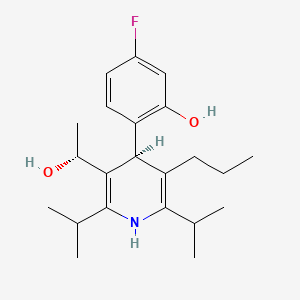
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)


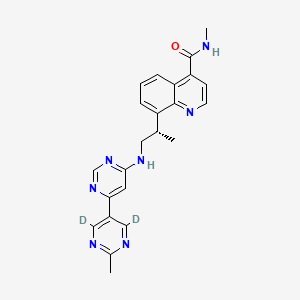

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)
